7,8-Dihydrobenzo(H)quinoline-7alpha,8beta-diol 7,8-Dihydrobenzo(H)quinoline-7alpha,8beta-diol
Brand Name: Vulcanchem
CAS No.: 113163-21-6
VCID: VC20888163
InChI: InChI=1S/C13H11NO2/c15-11-6-5-9-10(13(11)16)4-3-8-2-1-7-14-12(8)9/h1-7,11,13,15-16H/t11-,13-/m0/s1
SMILES: C1=CC2=C(C3=C(C=C2)C(C(C=C3)O)O)N=C1
Molecular Formula: C13H11NO2
Molecular Weight: 213.23 g/mol

7,8-Dihydrobenzo(H)quinoline-7alpha,8beta-diol

CAS No.: 113163-21-6

Cat. No.: VC20888163

Molecular Formula: C13H11NO2

Molecular Weight: 213.23 g/mol

* For research use only. Not for human or veterinary use.

7,8-Dihydrobenzo(H)quinoline-7alpha,8beta-diol - 113163-21-6

Specification

CAS No. 113163-21-6
Molecular Formula C13H11NO2
Molecular Weight 213.23 g/mol
IUPAC Name (7S,8S)-7,8-dihydrobenzo[h]quinoline-7,8-diol
Standard InChI InChI=1S/C13H11NO2/c15-11-6-5-9-10(13(11)16)4-3-8-2-1-7-14-12(8)9/h1-7,11,13,15-16H/t11-,13-/m0/s1
Standard InChI Key XUCKKNOAENHDDZ-AAEUAGOBSA-N
Isomeric SMILES C1=CC2=C(C3=C(C=C2)[C@@H]([C@H](C=C3)O)O)N=C1
SMILES C1=CC2=C(C3=C(C=C2)C(C(C=C3)O)O)N=C1
Canonical SMILES C1=CC2=C(C3=C(C=C2)C(C(C=C3)O)O)N=C1

Introduction

Chemical Structure and Identification

7,8-Dihydrobenzo(H)quinoline-7alpha,8beta-diol is a nitrogen-containing heterocyclic compound with a molecular formula of C13H11NO2 and a molecular weight of 213.23 g/mol . The compound features a quinoline scaffold with a fused benzene ring system and two hydroxyl groups in a specific stereochemical arrangement. The systematic IUPAC name is (7S,8S)-7,8-dihydrobenzo[h]quinoline-7,8-diol, indicating the specific stereochemistry at positions 7 and 8 .

Structural Characteristics

The compound contains a quinoline core structure (C9H7N) with an additional fused benzene ring, creating the benzo[h]quinoline framework. This backbone is modified with two hydroxyl groups at positions 7 and 8 in specific stereochemical orientations (alpha and beta, respectively). The structure maintains a trans configuration of these hydroxyl groups, as indicated by the systematic name (7S,8S) . The compound contains no rotatable bonds, which contributes to its conformational rigidity .

Physical and Chemical Properties

The physical and chemical properties of 7,8-Dihydrobenzo(H)quinoline-7alpha,8beta-diol provide insight into its behavior and potential applications. Table 1 summarizes the key physical and chemical properties of this compound.

Table 1: Physical and Chemical Properties of 7,8-Dihydrobenzo(H)quinoline-7alpha,8beta-diol

PropertyValue
Molecular Weight213.23 g/mol
Molecular FormulaC13H11NO2
XLogP3-AA1.1
Hydrogen Bond Donor Count2
Hydrogen Bond Acceptor Count3
Rotatable Bond Count0
Exact Mass213.078978594 Da

The compound has a moderate lipophilicity with an XLogP3-AA value of 1.1, suggesting a balance between hydrophilic and hydrophobic properties . This characteristic is important for understanding its potential solubility and permeability profiles. The presence of two hydrogen bond donors (the hydroxyl groups) and three hydrogen bond acceptors (the nitrogen atom and the two hydroxyl groups) indicates potential for hydrogen bonding interactions, which can be significant for molecular recognition and binding properties .

Nomenclature and Alternative Identifiers

The compound is known by several names and identifiers that are used in different chemical databases and literature sources.

Systematic Names and Synonyms

7,8-Dihydrobenzo(H)quinoline-7alpha,8beta-diol has several synonyms that refer to the same chemical entity:

  • (7S,8S)-7,8-dihydrobenzo[h]quinoline-7,8-diol (IUPAC name)

  • Benzo(h)quinoline-7,8-dihydrodiol

  • trans-Benzo(h)quinoline-7,8-dihydrodiol

  • trans-7,8-Dihydrobenzo(h)quinoline-7,8-diol

  • Benzo(h)quinoline-7,8-diol, 7,8-dihydro-, trans-

These synonyms highlight different aspects of the compound's structure, including its stereochemistry (trans configuration) and the positions of the hydroxyl groups.

Registry Numbers and Database Identifiers

For research and regulatory purposes, the compound is associated with several unique identifiers:

Table 2: Registry Numbers and Identifiers

Identifier TypeValue
CAS Registry Number113163-21-6
PubChem CID150583
InChIInChI=1S/C13H11NO2/c15-11-6-5-9-10(13(11)16)4-3-8-2-1-7-14-12(8)9/h1-7,11,13,15-16H/t11-,13-/m0/s1
InChIKeyXUCKKNOAENHDDZ-AAEUAGOBSA-N
UNIIP3624ANA8J
DSSTox Substance IDDTXSID80921002
Nikkaji NumberJ2.186.670I
WikidataQ27286071

Chemical Context and Related Compounds

7,8-Dihydrobenzo(H)quinoline-7alpha,8beta-diol belongs to the broader class of quinoline derivatives. Understanding its relationship to other compounds in this class provides context for its potential properties and applications.

Quinoline as a Parent Compound

Quinoline, the parent compound of this derivative, is a heterocyclic aromatic organic compound with the formula C9H7N. It is a colorless hygroscopic liquid with a strong odor that tends to become yellow and later brown when exposed to light and air . While quinoline itself has limited applications, many of its derivatives are significant in diverse fields, including pharmaceutical development, materials science, and analytical chemistry .

Relationship to Quinolino[7,8-h]quinoline Systems

The benzo[h]quinoline framework present in our compound of interest is structurally related to quinolino[7,8-h]quinoline systems, which have been studied for their unique properties. These related compounds have demonstrated interesting characteristics, including serving as ligands for metal coordination and exhibiting superbasic properties .

Research on quinolino[7,8-h]quinoline derivatives has shown that these compounds can act as effective ligands for metal ions, such as beryllium(II), with the dinitrogen binding pocket providing an excellent size match for certain metal cations . This suggests potential applications in coordination chemistry and catalysis for related compounds like 7,8-Dihydrobenzo(H)quinoline-7alpha,8beta-diol.

Stereochemistry and Conformational Analysis

The stereochemistry of 7,8-Dihydrobenzo(H)quinoline-7alpha,8beta-diol is a defining feature that influences its physical properties and potential biological activities.

Stereochemical Configuration

The compound possesses two stereogenic centers at positions 7 and 8, with the hydroxyl groups arranged in a trans configuration. This is specified in the systematic name as (7S,8S), indicating the absolute stereochemistry at these positions . The trans arrangement of the hydroxyl groups likely contributes to the compound's stability and affects its three-dimensional structure.

Conformational Properties

With zero rotatable bonds reported in its structure, 7,8-Dihydrobenzo(H)quinoline-7alpha,8beta-diol has limited conformational flexibility . This rigidity is an important factor in determining the compound's spatial arrangement and potential interactions with other molecules, such as enzymes or receptors in biological systems.

Spectroscopic Properties

Spectroscopic data provides valuable information for the identification and characterization of chemical compounds.

Mass Spectrometry

The PubChem database indicates the availability of GC-MS spectral data for 7,8-Dihydrobenzo(H)quinoline-7alpha,8beta-diol, which can be valuable for analytical identification of the compound . The exact mass of 213.078978594 Da is an important parameter for high-resolution mass spectrometric analysis .

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